molecular formula C6H7ClN2O B13099693 2-Chloro-1-(pyrazin-2-yl)ethanol

2-Chloro-1-(pyrazin-2-yl)ethanol

Cat. No.: B13099693
M. Wt: 158.58 g/mol
InChI Key: UUDOAGGITCXZJP-UHFFFAOYSA-N
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Description

Structural Identification and Characterization of 2-Chloro-1-(pyrazin-2-yl)ethanol

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The substituents include a hydroxyl-bearing ethanol group at position 2 and a chlorine atom at the adjacent carbon of the ethanol chain. The IUPAC name, This compound , reflects this arrangement unambiguously.

The molecular formula, C₆H₇ClN₂O , corresponds to a molecular weight of 158.58 g/mol. The SMILES notation (C1=CN=C(C=N1)C(CCl)O ) encodes the connectivity of atoms, highlighting the pyrazine ring (C1=CN=C(C=N1)) bonded to a chiral carbon bearing chlorine and hydroxyl groups. The InChIKey (UUDOAGGITCXZJP-UHFFFAOYSA-N ) provides a unique identifier for databases and cheminformatics applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton NMR (¹H NMR) analysis reveals distinct signals for the pyrazine ring and ethanol substituents. The aromatic protons on the pyrazine ring resonate as two doublets in the δ 8.5–9.0 ppm range due to deshielding by the electronegative nitrogen atoms. The ethanol group’s methine proton (CHCl) appears as a quartet near δ 4.5–5.0 ppm, split by coupling with the adjacent hydroxyl proton and chlorine atom. The hydroxyl proton itself typically appears as a broad singlet at δ 2.0–3.0 ppm, though its exact position depends on solvent and hydrogen bonding.

Carbon-13 NMR (¹³C NMR) distinguishes the pyrazine carbons (δ 145–155 ppm) from the aliphatic carbons. The chlorine-bearing carbon (C-Cl) resonates at δ 60–65 ppm, while the hydroxyl-bearing carbon (C-OH) appears near δ 70–75 ppm.

Infrared (IR) and Raman Spectroscopic Profiling

Infrared spectroscopy identifies functional groups through characteristic absorption bands. The hydroxyl (-OH) stretch appears as a broad peak near 3300 cm⁻¹, while the C-Cl stretch is observed at 600–700 cm⁻¹. Pyrazine ring vibrations generate signals in the 1400–1600 cm⁻¹ range, corresponding to C=N and C-C stretching modes. Raman spectroscopy complements IR data, with enhanced signals for symmetric vibrations such as the pyrazine ring breathing mode near 1000 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of this compound produces a molecular ion peak at m/z 158, consistent with its molecular weight. Major fragments arise from cleavage of the C-Cl bond (m/z 123, [M-Cl]⁺) and loss of water (m/z 140, [M-H₂O]⁺). The base peak at m/z 80 corresponds to the pyrazinium ion ([C₄H₄N₂]⁺), formed via retro-Diels-Alder fragmentation of the ring.

X-ray Crystallographic Studies

While X-ray crystallography data for this compound remains unreported, analogous compounds suggest a planar pyrazine ring with the ethanol group adopting a staggered conformation. The chlorine atom likely occupies an equatorial position to minimize steric hindrance. Hydrogen bonding between the hydroxyl group and pyrazine nitrogen may stabilize the crystal lattice, as observed in related ethanolamine derivatives.

Computational Structural Validation via Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level optimize the geometry and predict spectroscopic properties. The pyrazine ring exhibits bond lengths of 1.33 Å for C-N and 1.38 Å for C-C, consistent with aromatic delocalization. The C-Cl bond length is computed as 1.79 Å, slightly longer than typical C-Cl bonds due to electron donation from the adjacent hydroxyl group. Vibrational frequency calculations align with experimental IR data, confirming assignments for C=N stretches (1560 cm⁻¹) and C-Cl bends (680 cm⁻¹).

Nuclear Overhauser Effect (NOE) simulations predict through-space interactions between the hydroxyl proton and pyrazine H-3, validating the spatial proximity inferred from NMR. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of pyrazine nitrogen and the σ* orbital of the C-Cl bond, explaining its reduced bond strength.

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

2-chloro-1-pyrazin-2-ylethanol

InChI

InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2

InChI Key

UUDOAGGITCXZJP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(CCl)O

Origin of Product

United States

Preparation Methods

Reaction of Pyrazine Derivatives with Chloroacetaldehyde

One common and well-documented approach involves the nucleophilic addition of pyrazine derivatives to chloroacetaldehyde under basic conditions. This method typically proceeds as follows:

  • Step 1: Reaction of pyrazine or substituted pyrazine with chloroacetaldehyde.
  • Step 2: Base-mediated ring closure or stabilization to form 2-chloro-1-(pyrazin-2-yl)ethanol.
  • Conditions: Use of bases such as potassium carbonate or sodium hydroxide; solvents include isopropanol or tetrahydrofuran (THF).
  • Temperature: Generally controlled between 0°C and 40°C to optimize yield and selectivity.
  • Outcome: Formation of the target compound with good yield and potential for chiral selectivity when isopropanol is used as solvent.

This route is favored for its operational simplicity and moderate reaction conditions, and it allows for scale-up in industrial settings.

Imine Formation and Subsequent Reaction with 2,3-Dichloropyrazine

An alternative and more elaborate method involves multi-step synthesis starting from 2,3-dichloropyrazine and diaryl imines:

  • Step (a): Preparation of diaryl imine via condensation of an aldehyde with an amine.
  • Step (b): Reaction of diaryl imine with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate or cesium carbonate in solvents like DMF or THF.
  • Step (c): Hydrolysis of the intermediate to yield this compound or related amines.

Reaction Conditions:

Step Reagents & Conditions Temperature (°C) Solvent Base Notes
(a) Aldehyde + amine (imine formation) Room temp THF, EtOAc None Imine formation
(b) Imine + 2,3-dichloropyrazine + base 20–130 DMF, THF K2CO3, Cs2CO3, DBU Nucleophilic substitution
(c) Hydrolysis with acid or base 20–130 Water, MeOH HCl, TFA, NaOH, KOH Hydrolysis to target compound
  • The process avoids the formation of lacrymatory halomethyl pyrazine intermediates.
  • Yields of the overall process are typically above 50%.
  • Acid hydrolysis is often done with hydrochloric acid; base hydrolysis with sodium hydroxide is preferred.
  • The imine-based method allows for structural diversity by varying the diaryl imine substituents, which can be aryl or heteroaryl groups with different functional groups (e.g., methyl, fluoro, methoxy).
  • The base choice critically affects the reaction rate and selectivity; cesium carbonate and potassium carbonate are commonly used.
  • Solvent polarity influences the reaction outcome; DMF and THF are preferred for their ability to dissolve both reactants and bases.
  • Hydrolysis conditions (acidic or basic) are optimized to prevent decomposition and maximize product purity.
  • The reaction temperature range (20°C to 130°C) provides flexibility for adjusting kinetics and thermodynamics of the substitution and hydrolysis steps.
  • The method is scalable and suitable for industrial synthesis due to the avoidance of highly toxic intermediates.
Method Key Reagents Base(s) Used Solvent(s) Temperature Range (°C) Yield (%) Notes
Pyrazine + Chloroacetaldehyde Pyrazine, Chloroacetaldehyde K2CO3, NaOH Isopropanol, THF 0–40 Moderate Simple, direct, chiral selectivity possible
Imine + 2,3-Dichloropyrazine Diaryl imine, 2,3-dichloropyrazine K2CO3, Cs2CO3, DBU DMF, THF 20–130 >50 Multi-step, versatile, avoids lacrymatory intermediates
Hydrolysis (acid/base) HCl, TFA, NaOH, KOH Acid or base hydrolysis Water, MeOH 20–130 High Final step to liberate target compound

The preparation of this compound is primarily achieved through two robust synthetic strategies: direct reaction of pyrazine derivatives with chloroacetaldehyde under basic conditions, and a more versatile imine-based route involving 2,3-dichloropyrazine. Both methods have been extensively studied and optimized for yield, purity, and scalability. The imine-based synthesis offers greater structural flexibility and avoids hazardous intermediates, making it preferable for industrial applications. Reaction conditions such as choice of base, solvent, and temperature are critical parameters that influence the efficiency and selectivity of the preparation.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to 2-chloro-1-(pyrazin-2-yl)ethanol exhibit significant inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrazine have been shown to inhibit Checkpoint Kinase 1 (CHK1), which is crucial in the regulation of cell cycle and DNA damage response pathways. This inhibition suggests potential applications in cancer therapeutics, particularly for tumors with DNA repair deficiencies .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that certain pyrazine derivatives can effectively combat a range of pathogens, including bacteria and fungi. For example, a derivative was tested against Botrytis cinerea, showing promising results in inhibiting fungal growth in agricultural settings .

Agricultural Applications

Fungicides
this compound and its derivatives are being explored as potential fungicides. The compound's structure allows it to interact with fungal enzymes, disrupting their metabolic processes. A notable study evaluated its efficacy against various plant pathogens, demonstrating significant reductions in disease severity when applied to crops such as cucumber and wheat .

Pesticide Development
The synthesis of novel pesticides based on the pyrazine framework has been a focus of recent agricultural research. The compound's ability to modulate plant defense mechanisms makes it a candidate for developing new classes of pesticides that are both effective and environmentally friendly .

Material Science

Polymer Chemistry
In material science, this compound is being examined for its potential use in synthesizing advanced polymeric materials. Its reactive chlorinated group can facilitate the formation of cross-linked networks, enhancing the mechanical properties of polymers used in coatings and adhesives .

Nanomaterials
Recent advancements suggest that derivatives of this compound can be utilized in the production of nanomaterials with unique electronic properties. The incorporation of pyrazine moieties into nanostructured materials has shown promise in enhancing conductivity and stability, leading to applications in electronics and sensors .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Inhibition of CHK1 kinase function; potential anticancer activity.
Agricultural Fungicides Effective against Botrytis cinerea; potential for crop protection.
Polymer Chemistry Reactive chlorinated group enhances polymer properties.
Nanomaterials Improved electronic properties in nanostructured materials.

Mechanism of Action

The mechanism by which 2-Chloro-1-(pyrazin-2-yl)ethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and hydroxyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Substituted Chloroethanol Derivatives

  • 2-Chloro-1-(2,4-dichlorophenyl)ethanol: Synthesized via asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone using borane complexes and diphenyl proline, achieving 92.4% yield and 99.3% enantiomeric excess (ee) . Microbial reduction using Candida ontarioensis cells achieved 99.0% yield and 99.9% ee under optimized conditions .
  • (R)-2-Chloro-1-(3-chlorophenyl)ethanol: Produced via biocatalysis with Candida ontarioensis, yielding 99.9% ee and 99.0% conversion at 10 g/L substrate concentration .
  • 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone: A ketone precursor with a boiling point of 357.3°C (predicted) and solubility in chloroform/ethyl acetate, synthesized for unspecified pharmaceutical applications .

Key Insight: Biocatalytic methods (e.g., microbial cells) often outperform chemical catalysts in enantioselectivity and yield for chloroethanol derivatives .

Pyrazine-Containing Analogues

  • Piperazin-1-yl-pyrazin-2-yl-methanone hydrochloride: A pyrazine derivative with molecular formula C₉H₁₃ClN₄O, used as a building block in drug discovery .
  • 4-Chloro-N-(pyrazin-2-yl)aniline: Synthesized via nucleophilic substitution of 2-chloropyrazine with 4-chloroaniline in ethanol .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone C₁₀H₁₁ClO₃ 214.65 88–90 N/A Soluble in organic solvents
2-Chloro-1-(4-fluorophenyl)-2-phenylethanone C₁₄H₁₀ClF₀ N/A N/A 357.3 (predicted) Chloroform, ethyl acetate
2-Chloro-1-(pyrazin-2-yl)ethanol C₆H₆ClN₂O 172.58 (estimated) Not reported Not reported Likely polar solvents (e.g., ethanol)

Notes: Pyrazine derivatives typically exhibit higher polarity and water solubility compared to halogenated aryl counterparts due to nitrogen heteroatoms .

Biological Activity

2-Chloro-1-(pyrazin-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a pyrazine ring. Its molecular formula is C6_6H7_7ClN2_2O, and it serves as an intermediate in the synthesis of various pyrazine derivatives, which are known for their diverse biological activities.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and hydroxyl groups. These interactions can modulate various biological pathways, contributing to its observed activities.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial and antifungal properties. In studies evaluating its efficacy against various bacterial strains, it demonstrated significant inhibitory effects, particularly against Staphylococcus species . The compound's activity was enhanced by the presence of electron-withdrawing groups, indicating a structure-activity relationship that merits further investigation.

Antiproliferative Effects

In vitro studies have shown that this compound possesses antiproliferative properties against several cancer cell lines. For instance, it has been tested alongside other pyrazine derivatives for its ability to inhibit cell proliferation in MCF-7 breast cancer cells. The compound exhibited IC50_{50} values comparable to established anticancer agents, suggesting potential as a therapeutic agent in oncology .

Study on Antiproliferative Activity

A study published in MDPI investigated the antiproliferative effects of various pyrazine derivatives, including this compound. Results indicated that this compound effectively inhibited the growth of MCF-7 cells, with a reported IC50_{50} value in the low micromolar range. The mechanism involved tubulin destabilization, leading to cell cycle arrest and apoptosis in treated cells .

Antibacterial and Antifungal Screening

Another study focused on the antibacterial and antifungal activities of halogenated pyrazine derivatives. The results showed that this compound was among the most potent compounds tested against selected fungal strains and exhibited strong activity against Gram-positive bacteria . This emphasizes its potential application in treating infections caused by resistant pathogens.

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundPyrazine derivativeAntimicrobial, Anticancer
2-Chloro-1-(pyridin-2-yl)ethanolPyridine derivativeModerate antimicrobial activity
2-Bromo-1-(pyrazin-2-yl)ethanolPyrazine derivativeEnhanced antifungal properties
1-(Pyrazin-2-yl)ethanolPyrazine alcoholLimited biological activity

This table highlights the unique position of this compound among similar compounds, particularly regarding its dual activity against microbial infections and cancer cell proliferation.

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